Equivalent Efficacy to Chlordiazepoxide in Alcohol Withdrawal with Potential Psychoanaleptic Advantages
In a randomized, double-blind clinical trial of 60 male alcohol-dependent inpatients, tetrabamate demonstrated equivalent efficacy to chlordiazepoxide in reducing the intensity of the Primary Alcohol Withdrawal Syndrome (PAWS), improving sleep, and alleviating anxiety [1]. Notably, psychomotor and mood scores consistently favored tetrabamate, suggesting psychoanaleptic properties (increased diurnal vigilance) not observed with chlordiazepoxide [1]. Side effects were minimal with tetrabamate, while those with chlordiazepoxide were generally of weak intensity [1].
| Evidence Dimension | Clinical efficacy in acute alcohol withdrawal |
|---|---|
| Target Compound Data | Tetrabamate: Equivalent efficacy to chlordiazepoxide; demonstrated 'particularly beneficial for severe tremor' and 'increased diurnal vigilance' |
| Comparator Or Baseline | Chlordiazepoxide: Standard of care benzodiazepine for alcohol withdrawal |
| Quantified Difference | Equivalent efficacy in reducing PAWS intensity; Tetrabamate favored on psychomotor and mood scores (qualitative advantage) |
| Conditions | Randomized double-blind trial, 60 male inpatients, 6-day fixed-flexible decreasing dosage schedule |
Why This Matters
For procurement in addiction medicine, this demonstrates tetrabamate offers comparable core efficacy to a gold-standard benzodiazepine while potentially providing superior functional outcomes (vigilance) in a patient population where cognitive clarity is critical.
- [1] Radouco-Thomas S, Garcin F, Guay D, Marquis PA, Chabot F, Huot J, Chawla S, Forest JC, Martin S, Stewart G, et al. Double blind study on the efficacy and safety of tetrabamate and chlordiazepoxide in the treatment of the acute alcohol withdrawal syndrome. Prog Neuropsychopharmacol Biol Psychiatry. 1989;13(1-2):55-75. View Source
